N-(6-bromobenzo[d]thiazol-2-yl)-4-((4-chlorophenyl)sulfonyl)butanamide
Description
Properties
IUPAC Name |
N-(6-bromo-1,3-benzothiazol-2-yl)-4-(4-chlorophenyl)sulfonylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrClN2O3S2/c18-11-3-8-14-15(10-11)25-17(20-14)21-16(22)2-1-9-26(23,24)13-6-4-12(19)5-7-13/h3-8,10H,1-2,9H2,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJJMKQZFDGPOHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)CCCC(=O)NC2=NC3=C(S2)C=C(C=C3)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-bromobenzo[d]thiazol-2-yl)-4-((4-chlorophenyl)sulfonyl)butanamide typically involves multiple steps, starting with the preparation of the benzo[d]thiazole core. The bromo-substituted benzo[d]thiazole can be synthesized through the cyclization of 2-aminothiophenol with bromoacetic acid[_{{{CITATION{{{_1{Synthesis, cytotoxic and antibacterial activities of 6- bromobenzod ...
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility. Quality control measures, including chromatography and spectroscopy, are implemented to ensure the final product meets the required standards.
Chemical Reactions Analysis
Types of Reactions: N-(6-bromobenzo[d]thiazol-2-yl)-4-((4-chlorophenyl)sulfonyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Substitution reactions can replace specific atoms or groups within the compound with others, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution reaction.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can exhibit different physical and chemical properties, making them suitable for various applications.
Scientific Research Applications
Chemistry: In chemistry, N-(6-bromobenzo[d]thiazol-2-yl)-4-((4-chlorophenyl)sulfonyl)butanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science research.
Biology: In biological research, this compound is studied for its potential biological activities. It has shown promise in assays related to enzyme inhibition, receptor binding, and cellular signaling pathways. These studies help in understanding the compound's role in biological systems and its potential therapeutic applications.
Medicine: The compound has been investigated for its medicinal properties, including its potential as an anticancer, anti-inflammatory, and antimicrobial agent. Its ability to interact with specific molecular targets makes it a candidate for drug development and therapeutic interventions.
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which N-(6-bromobenzo[d]thiazol-2-yl)-4-((4-chlorophenyl)sulfonyl)butanamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Triazole-thione derivatives (Compounds [7–9])
- Structure : 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones (X = H, Cl, Br).
- Key Differences :
- Replace the benzothiazole core with a 1,2,4-triazole ring.
- Feature a 2,4-difluorophenyl substituent instead of 6-bromo-benzothiazol.
- Exhibit tautomerism (thione-thiol equilibrium), absent in the target compound.
Chlorophenylthiazol-propanamide derivatives (Compounds 13–16)
- Structure: 2-amino-3-(benzyloxy)-N-(4-(4-chlorophenyl)thiazol-2-yl)propanamide (Compound 14) and nitroguanidino-pentanamide analogues (Compounds 15–16).
- Key Differences: Substituents on the thiazole ring (e.g., 4-chlorophenyl vs. 6-bromo-benzothiazol). Presence of nitroguanidino groups (Compounds 15–16) enhances hydrogen-bond donor capacity.
- Impact: Nitroguanidino derivatives (e.g., Compound 16) exhibit higher biological activity (11, 6, 6 in unspecified assays) compared to non-nitrated analogues, suggesting that electron-deficient groups improve efficacy .
Sulfanone-thiazol derivatives (Compound 80)
- Structure: (4-(4-chlorophenyl)butan-2-yl)(imino)(4-phenylthiazol-2-yl)-λ⁶-sulfanone.
- Key Differences: Contains a sulfanone (S=O) group instead of a sulfonyl (SO₂) moiety. Features a butan-2-yl chain rather than a butanamide linker.
- Impact: The sulfanone group may confer distinct electronic and steric properties, influencing reactivity or metabolic pathways .
Spectroscopic Profiles
Data Tables
Table 1. Structural and Functional Comparison
| Compound | Core Structure | Key Substituents | Notable Properties |
|---|---|---|---|
| Target compound | Benzothiazole | 6-Br, 4-ClPh-SO₂, butanamide | High lipophilicity, sulfonyl H-bond acceptor |
| Triazole-thiones ([7–9]) | 1,2,4-Triazole | 4-Cl/Br/Ph-SO₂, 2,4-F₂Ph | Tautomerism, thione reactivity |
| Compound 16 | Thiazole | 4-ClPh, nitroguanidino-pentanamide | Enhanced bioactivity (11,6,6) |
| Compound 80 | Thiazole-sulfanone | 4-ClPh, imino-sulfanone | Sulfanone stability |
Biological Activity
N-(6-bromobenzo[d]thiazol-2-yl)-4-((4-chlorophenyl)sulfonyl)butanamide is a synthetic compound that exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of benzothiazole derivatives, which are known for their diverse biological properties, including antibacterial, antifungal, and anticancer activities.
Chemical Structure and Properties
The chemical formula of this compound is with a molecular weight of 459.8 g/mol. The structural representation includes a bromobenzothiazole moiety linked to a sulfonamide group, which is critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 459.8 g/mol |
| CAS Number | 895454-60-1 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that these compounds can inhibit cell proliferation significantly, with IC50 values in the low micromolar range.
A notable study reported that derivatives of benzothiazole exhibited selective inhibition against several cancer types including lung and breast cancers, with IC50 values as low as 0.06 µM for certain derivatives . The mechanism of action often involves the disruption of cellular signaling pathways critical for cancer cell survival and proliferation.
Antimicrobial Activity
Benzothiazole derivatives are also recognized for their antimicrobial properties. In vitro tests have shown effectiveness against a spectrum of bacteria and fungi. For example, compounds with similar structures to this compound exhibited minimal inhibitory concentrations (MICs) ranging from 50 µg/mL to higher concentrations depending on the specific organism tested .
The biological activity of this compound can be attributed to its ability to interact with specific biomolecular targets within cells:
- Inhibition of Enzymatic Activity : Many benzothiazole derivatives act as inhibitors of key enzymes involved in cancer metabolism and microbial growth.
- Induction of Apoptosis : Some studies suggest that these compounds can induce programmed cell death in cancer cells by activating intrinsic apoptotic pathways.
- Antioxidant Properties : Certain derivatives demonstrate the ability to scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative stress .
Case Studies
- Anticancer Efficacy : A study explored the effects of various benzothiazole derivatives on human cancer cell lines, revealing that this compound significantly inhibited cell growth in MCF7 breast cancer cells with an IC50 value of 0.1 µM .
- Antimicrobial Testing : Another research effort focused on testing the antimicrobial properties against Staphylococcus aureus and Escherichia coli, where the compound displayed potent activity with MIC values below 50 µg/mL, indicating strong potential as an antimicrobial agent .
Q & A
Q. What are the optimal synthetic routes for N-(6-bromobenzo[d]thiazol-2-yl)-4-((4-chlorophenyl)sulfonyl)butanamide, and how can purity be ensured?
The synthesis typically involves a multi-step approach:
- Step 1: Prepare the benzo[d]thiazole core via cyclization of 2-aminothiophenol derivatives with brominated carbonyl compounds under acidic conditions .
- Step 2: Introduce the sulfonyl group by reacting 4-chlorophenylsulfonyl chloride with a butanamide intermediate in polar aprotic solvents (e.g., DMF) at 0–5°C to minimize side reactions .
- Step 3: Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity using HPLC (>95% purity threshold) . Characterization requires 1H/13C NMR to verify substitution patterns and high-resolution mass spectrometry (HRMS) to confirm molecular weight .
Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?
- NMR Spectroscopy: 1H NMR identifies protons on the bromobenzo[d]thiazole (δ 7.2–8.1 ppm) and sulfonylphenyl groups (δ 7.4–7.6 ppm). 13C NMR confirms carbonyl (δ ~170 ppm) and sulfonyl (δ ~125 ppm) carbons .
- Infrared (IR) Spectroscopy: Peaks at ~1350 cm⁻¹ (S=O asymmetric stretch) and ~1150 cm⁻¹ (S=O symmetric stretch) validate the sulfonyl group .
- X-ray Crystallography: For unambiguous structural confirmation, single-crystal diffraction using SHELX programs (e.g., SHELXL) resolves bond lengths and angles, particularly the dihedral angle between the thiazole and phenyl rings .
Q. How can researchers determine the compound’s solubility and stability for in vitro assays?
- Solubility: Use shake-flask method in PBS (pH 7.4), DMSO, or ethanol. Centrifuge at 10,000 rpm for 10 min and quantify supernatant via UV-Vis at λmax (~280 nm for aromatic systems) .
- Stability: Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring for degradation products (e.g., hydrolysis of the sulfonamide group) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the 6-bromo and 4-chlorophenyl groups?
- Analog Synthesis: Replace bromine with other halogens (e.g., Cl, F) or electron-withdrawing groups (e.g., NO2) on the thiazole ring. Modify the 4-chlorophenyl group to 4-fluorophenyl or unsubstituted phenyl .
- Bioactivity Testing: Compare IC50 values in target-specific assays (e.g., kinase inhibition or antimicrobial disk diffusion). For example, the bromine atom may enhance lipophilicity and membrane permeability, while the 4-chloro group could influence target binding via steric effects .
Q. What strategies resolve contradictions in reported biological activity data for sulfonamide-thiazole hybrids?
- Assay Standardization: Ensure consistent cell lines (e.g., HepG2 for anticancer studies) and control for solvent effects (e.g., DMSO ≤0.1% v/v) .
- Meta-Analysis: Cross-reference data with structurally similar compounds (e.g., N-(6-chlorobenzo[d]thiazol-2-yl) analogs) to identify trends in substituent effects .
- Molecular Dynamics Simulations: Model interactions with biological targets (e.g., COX-2 or β-tubulin) to explain divergent activity profiles .
Q. How can crystallographic data discrepancies be addressed during refinement?
- Software Tools: Use SHELXL for small-molecule refinement, applying TWIN/BASF commands for twinned crystals. For electron density ambiguities, employ the SQUEEZE algorithm to model disordered solvent .
- Validation: Check CIF files against IUCr standards using PLATON or Mercury. Resolve R-factor discrepancies (>5% difference) by re-examizing hydrogen bonding networks or thermal displacement parameters .
Q. What methodologies identify the compound’s mechanism of action in complex biological systems?
- Target Fishing: Use chemical proteomics (e.g., affinity chromatography coupled with LC-MS/MS) to isolate binding proteins from cell lysates .
- Enzyme Assays: Test inhibition of carbonic anhydrase or histone deacetylases (HDACs), common targets for sulfonamide derivatives, using fluorogenic substrates (e.g., 4-methylumbelliferyl acetate) .
- Transcriptomics: Perform RNA-seq on treated vs. untreated cells to identify differentially expressed pathways (e.g., apoptosis or oxidative stress) .
Q. How can researchers optimize synthetic yield while minimizing toxic byproducts?
- Green Chemistry: Replace dichloromethane with cyclopentyl methyl ether (CPME) in sulfonylation steps to reduce environmental impact .
- Flow Chemistry: Use microreactors for exothermic reactions (e.g., bromination) to improve heat dissipation and scalability (yield increase by ~15–20%) .
- Byproduct Analysis: Characterize impurities via LC-QTOF-MS and modify reaction stoichiometry (e.g., reduce excess sulfonyl chloride from 2.0 to 1.2 equivalents) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
